molecular formula C8H8BrNO B1210500 2-溴-N-苯乙酰胺 CAS No. 5326-87-4

2-溴-N-苯乙酰胺

货号 B1210500
CAS 编号: 5326-87-4
分子量: 214.06 g/mol
InChI 键: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-phenylacetamide (2-BNPA) is an organic compound that belongs to the class of amides. It is a colorless solid that is soluble in water and ethanol and has a molecular weight of 207.09 g/mol. 2-BNPA is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

科学研究应用

抗真菌和抗生物膜活性

2-溴-N-苯乙酰胺已经显示出显著的抗真菌和抗生物膜活性,特别是对新生隐球菌。体外研究表明,该化合物可以抑制新生隐球菌的生长,最小抑制浓度(MIC)为0.25和0.5 µg/ml。此外,它表现出良好的抗生物膜活性,MIC ×4,实现了超过80%的抑制生长。这表明在治疗由新生隐球菌引起的感染,包括在医疗假体设备上根除隐球菌定植方面具有潜在用途(T. R. DE MELO et al., 2020)

抗糖尿病潜力

关于新的含吲哚基氧代唑杂环结构的2-溴-N-苯乙酰胺的研究揭示了有希望的抗糖尿病特性。这些化合物通过抑制α-葡萄糖苷酶酶表现出显著的抗糖尿病潜力,其中一些化合物的IC50值低至9.37 ± 0.03 µM。这突显了2-溴-N-苯乙酰胺作为开发新型抗糖尿病药物基础的潜力(M. Nazir et al., 2018)

抗抽搐和抗抑郁活性

对2-溴-N-苯乙酰胺的某些衍生物进行了合成和抗抽搐和抗抑郁活性测试。研究发现某些化合物在行为测试中减少了不动时间,表明具有抗抑郁性质。此外,其中几种化合物在动物模型中显示出对抗惊厥的保护作用,表明它们作为抗抽搐剂的潜力(C. Xie et al., 2013)

电化学还原研究

对2-溴-N-苯乙酰胺在玻璃碳阴极上的电化学还原进行的研究提供了关于该化合物的电化学行为的见解。循环伏安法和控制电位电解实验的发现为了解2-溴-N-苯乙酰胺的电化学性质提供了宝贵信息,这对于电化学和材料科学中的应用可能是相关的(A. C. Petro et al., 2019)

雌激素样效应

关于相关化合物2-苯乙酰胺的研究揭示了雌激素样效应,这可能也适用于2-溴-N-苯乙酰胺。这项研究表明,2-苯乙酰胺可以促进特定细胞的增殖并增加动物模型的子宫指数,表明在与雌激素活性相关的治疗方面具有潜在应用(Mengnan Zeng et al., 2018)

安全和危害

When handling 2-Bromo-N-phenylacetamide, it’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid ingestion, inhalation, and contact with skin, eyes, or clothing .

未来方向

Further studies should be carried out to elucidate the potential of 2-Bromo-N-phenylacetamide, which may become a future drug candidate to treat invasive candidiasis and other fungal infections .

生化分析

Biochemical Properties

2-Bromo-N-phenylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies suggest that 2-Bromo-N-phenylacetamide interacts with the fungal plasma membrane, indicating its potential as an antifungal agent . The compound’s interaction with enzymes such as cytochrome P450 can lead to the inhibition of metabolic pathways, affecting the overall biochemical processes within the cell .

Cellular Effects

2-Bromo-N-phenylacetamide has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromo-N-phenylacetamide can inhibit the growth of certain fungal cells by disrupting their plasma membrane . Additionally, it has been reported to affect the respiratory system, indicating its potential impact on cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of 2-Bromo-N-phenylacetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . This inhibition can result in altered gene expression, affecting the overall cellular function. For example, 2-Bromo-N-phenylacetamide has been shown to inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-N-phenylacetamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Bromo-N-phenylacetamide remains stable under most conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 2-Bromo-N-phenylacetamide in in vitro and in vivo studies has shown potential effects on cellular respiration and energy production .

Dosage Effects in Animal Models

The effects of 2-Bromo-N-phenylacetamide vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit specific enzymes without causing significant toxicity . At higher doses, 2-Bromo-N-phenylacetamide can lead to toxic effects, including respiratory distress and potential damage to the liver and kidneys . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

2-Bromo-N-phenylacetamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels. For instance, the inhibition of cytochrome P450 enzymes by 2-Bromo-N-phenylacetamide can result in the accumulation of specific metabolites, affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-N-phenylacetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, binding proteins can affect the localization and accumulation of 2-Bromo-N-phenylacetamide within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-N-phenylacetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Bromo-N-phenylacetamide has been observed to localize in the plasma membrane, where it exerts its antifungal effects by disrupting membrane integrity .

属性

IUPAC Name

2-bromo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPLOIFDMMEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201384
Record name 2-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5326-87-4
Record name 2-Bromo-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5326-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of aniline (7.40 mmol) in methylene chloride (25 mL) at −50° C. was added successively N,N-diisopropylethylamine (1.58 mL, 8.14 mmol, 1.1 eq) and bromoacetyl bromide (0.72 mL, 7.40 mmol, 1 eq) such that the temperature did not exceed −40° C. On completion of the addition, the cooling bath was removed, and the reaction mixture was allowed to warm to room temperature. After stirring for a further 30 minutes, the mixture was diluted with ether (70 mL) and poured into 1 N sodium bisulfate solution. The phases were separated, and the upper layer was washed successively with water and brine. The organic phase was dried (Na2SO4) and the solvent evaporated to half volume, at which point the product crystallized. The crystals were removed by vacuum filtration to afford the title compound.
Quantity
7.4 mmol
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice, and 1.0 equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise, followed by 0.019 mol of triethylamine (TEA). The solution turns dark and a precipate forms, as the reaction mixture is warmed to RT over 3 h. The mixture is concentrated and taken up in ethyl acetate (EtOAc) and washed three times with water. The organic phase is dried over anhydrous sodium sulphate (Na2SO4), filtered and concentrated. The residue is purified by crystallization from EtOAc to afford 2-bromo-N-phenylacetamide: m.p. 131-135° C.; 1H-NMR (CDCl3) δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (2H), 8.09 (s, 1H).
Quantity
0.016 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Aniline (19.4 g, 0.043 mol) was dissolved in the mixture of DMF (25 mL) and dioxane (25 mL). The solution was cooled to +5° C. and bromoacetyl bromide (3.8 mL=8.7 g, 100 mol %) was added dropwise over 30 min. The reaction mixture was warmed to room temperature and stirred for 7 h. The mixture was poured into ice-water, and the white crystalline compound which precipitated was filtered, washed several times with cold water, and then air dried for 24 h, giving 6.2 g (68%) of title compound: 1H NMR (CDCl3) δ8.20 (bs, 1H), 7.54 (dd, J=8.8, J=1.2, 2H), 7.37 (t, J=7.2, 1H), 7.18 (t, J=8, 1H), 4.03 (s, 2H): 13C NMR (CDCl3) δ163.35, 136.88, 129.21, 129.18, 129.11, 125.21, 120.03, 29.47; MS (El, m/z) 213 (M+).
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-phenylacetamide

Q & A

Q1: What is the known antifungal activity of 2-Bromo-N-phenylacetamide?

A: 2-Bromo-N-phenylacetamide has demonstrated promising antifungal activity against various Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis [, ]. Notably, the compound exhibits fungicidal activity, effectively killing the fungal cells, with Minimum Inhibitory Concentrations (MICs) primarily at 32 µg/mL for 87.5% of the tested strains []. Importantly, it displays effectiveness even against fluconazole-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance [, ].

Q2: Does 2-Bromo-N-phenylacetamide show any effect on fungal biofilms?

A: Research indicates that 2-Bromo-N-phenylacetamide exhibits potent antibiofilm activity against Candida albicans. Notably, its efficacy in inhibiting mature biofilm formation is comparable to that of Amphotericin B, a clinically used antifungal agent []. This finding suggests the compound's potential in addressing biofilm-related Candida infections, which are particularly challenging to treat.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。